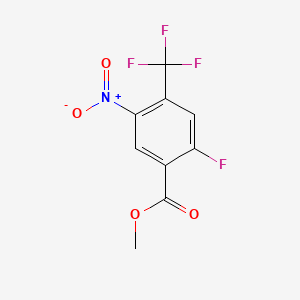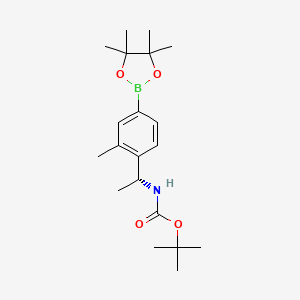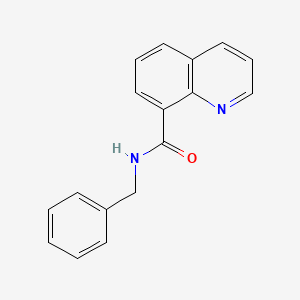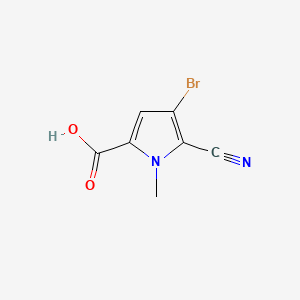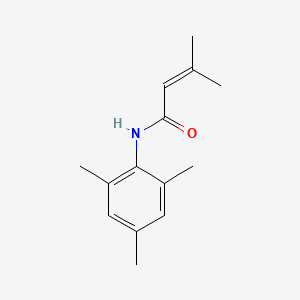
n-Mesityl-3-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Mesityl-3-methylbut-2-enamide is an organic compound with the molecular formula C14H19NO. It is a member of the enamide family, which are compounds featuring an amide group conjugated to an alkene. Enamides are known for their versatile reactivity and are important intermediates in organic synthesis and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Mesityl-3-methylbut-2-enamide can be achieved through various methods. One common approach involves the oxidative desaturation of amides. For instance, an Fe-assisted regioselective oxidative desaturation of amides can be employed to produce enamides . Another method involves the direct N-dehydrogenation of amides using a combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant .
Industrial Production Methods
Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
n-Mesityl-3-methylbut-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the enamide to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Fe-based catalysts and triflic anhydride
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of β-halogenated enamides .
Applications De Recherche Scientifique
n-Mesityl-3-methylbut-2-enamide has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s reactivity makes it useful in the study of biological pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of n-Mesityl-3-methylbut-2-enamide involves its interaction with molecular targets through its conjugated amide and alkene groups. These interactions can lead to various chemical transformations, such as the formation of intermediates in catalytic cycles. The compound’s reactivity is influenced by the electron-withdrawing effects of the mesityl group, which stabilizes reaction intermediates and facilitates various transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methylbut-2-enamide: Another enamide with similar structural features.
β-halogenated enamides: These compounds are formed through the oxidative desaturation of amides and share similar reactivity.
Uniqueness
n-Mesityl-3-methylbut-2-enamide is unique due to the presence of the mesityl group, which enhances its stability and reactivity compared to other enamides. This makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
3-methyl-N-(2,4,6-trimethylphenyl)but-2-enamide |
InChI |
InChI=1S/C14H19NO/c1-9(2)6-13(16)15-14-11(4)7-10(3)8-12(14)5/h6-8H,1-5H3,(H,15,16) |
Clé InChI |
MMGAIENBBHADGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)C=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


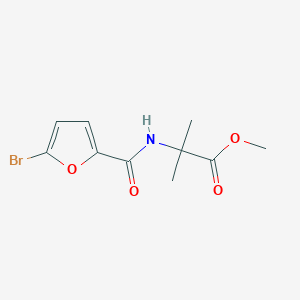
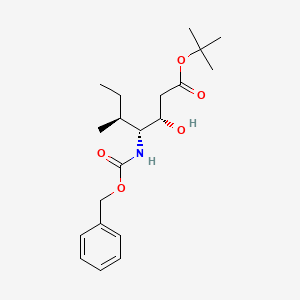
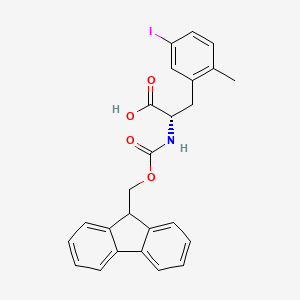
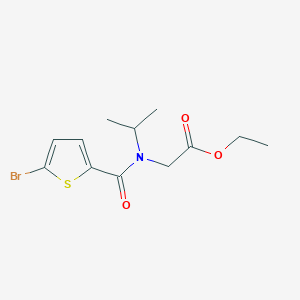
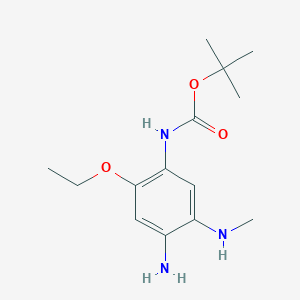
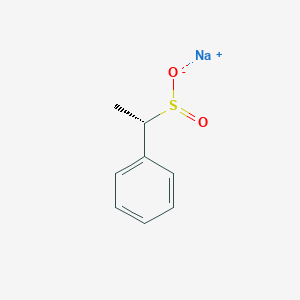

![n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide](/img/structure/B14907680.png)
